Hexachloro-1,3-butadiene

Catalog No.
S590736
CAS No.
87-68-3
M.F
C4Cl6
CCl2=CClCCl=CCl2
C4Cl6
M. Wt
260.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachloro-1,3-butadiene

CAS Number

87-68-3

Product Name

Hexachloro-1,3-butadiene

IUPAC Name

1,1,2,3,4,4-hexachlorobuta-1,3-diene

Molecular Formula

C4Cl6
CCl2=CClCCl=CCl2
C4Cl6

Molecular Weight

260.8 g/mol

InChI

InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10

InChI Key

RWNKSTSCBHKHTB-UHFFFAOYSA-N

SMILES

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl

Solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
1.23e-05 M
Sol in alc, ether
In water, 3.20 mg/l @ 25 °C
Solubility in water: none
Insoluble

Synonyms

1,1,2,3,4,4-Hexachloro-1,3-butadiene; Hexachlorobutadiene; C 46; HCB; NSC 3701; Perchloro-1,3-butadiene; Perchlorobutadiene; HCBD

Canonical SMILES

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl

HCBD has very limited applications in scientific research due to its classification as a Persistent Organic Pollutant (POP) by the Stockholm Convention []. This classification highlights its harmful environmental impact and restricts its use. However, some research areas explore HCBD:

  • Environmental Monitoring

    HCBD's persistence in the environment makes it a target for studies on pollution levels and distribution patterns. Researchers use analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) to detect HCBD in air, water, and soil samples []. This helps assess environmental contamination and track its spread.

  • Environmental Fate and Degradation

    Understanding how HCBD breaks down in the environment is crucial for managing its risks. Scientific research explores various degradation pathways, investigating the role of sunlight, microorganisms, and other environmental factors in HCBD's breakdown. This knowledge helps predict its long-term behavior in the environment.

  • Health Effects Research

    While HCBD production and use are restricted, some research explores its potential health effects. In vitro (laboratory) studies might investigate how HCBD interacts with cells or explore its potential for causing genotoxicity (DNA damage). However, due to ethical considerations, in vivo (animal) studies are likely limited.

Hexachloro-1,3-butadiene is a colorless liquid with the chemical formula C₄Cl₆. It is characterized by a butadiene backbone fully substituted with chlorine atoms. This compound is primarily produced as a by-product during the chlorinolysis of hydrocarbons, particularly in the manufacturing processes for carbon tetrachloride and tetrachloroethene .

Safety and Hazards

HCBD presents several safety concerns:

  • Carcinogenicity: Studies have shown HCBD to be a potential carcinogen in animals, raising concerns about its effects on human health [3].
  • Reproductive Toxicity: Limited evidence suggests HCBD may be a teratogen (cause birth defects) in animals, requiring caution until further

Hexachloro-1,3-butadiene has been associated with several adverse health effects. It is classified as a potential carcinogen and can irritate the skin and respiratory system upon exposure. Acute exposure may lead to symptoms such as headaches, dizziness, and even coma in severe cases . Chronic exposure can result in respiratory issues like bronchitis. Despite its toxicity, studies have shown that it is not mutagenic in certain assays .

The primary synthesis method for hexachloro-1,3-butadiene involves chlorinolysis, where hydrocarbons are treated with chlorine gas under pyrolytic conditions. This process results in the chlorination of hydrocarbons followed by their breakdown into various chlorinated products . Alternatively, it can be synthesized directly through the chlorination of butadiene or butane .

Research indicates that hexachloro-1,3-butadiene can interact with various oxidants in the environment. Its degradation pathways include reactions with atmospheric oxidants leading to complex byproducts. Studies have highlighted its persistence as a pollutant and its potential to form toxic degradation products under specific conditions .

Hexachloro-1,3-butadiene shares similarities with other chlorinated compounds but exhibits unique characteristics due to its specific structure and reactivity. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Carbon TetrachlorideCCl₄Widely used solvent; less toxic than hexachloro-1,3-butadiene
TetrachloroethyleneC₂Cl₄Commonly used in dry cleaning; less persistent than hexachloro-1,3-butadiene
HexachlorobenzeneC₆Cl₆Highly toxic; used as an insecticide; has different biological effects
PerchloroethyleneC₂Cl₄Used as a solvent; similar applications but differs in toxicity levels

Hexachloro-1,3-butadiene's unique structure allows for different reactivity patterns compared to these compounds. Its full substitution with chlorine leads to higher toxicity and environmental persistence.

Physical Description

Hexachlorobutadiene appears as a colorless liquid with a mild odor. Insoluble in water and denser than water. Nonflammable. May be toxic by ingestion or inhalation. Used as a solvent and heat transfer fluid.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a mild, turpentine-like odor.

Color/Form

Clear, colorless liquid

XLogP3

4.8

Boiling Point

419 °F at 760 mm Hg (NTP, 1992)
215.0 °C
215 °C @ 760 mm Hg
212 °C
419°F

Flash Point

90 °C

Vapor Density

8.99 (NTP, 1992) (Relative to Air)
8.99 (AIR= 1)
Relative vapor density (air = 1): 9.0
8.99

Density

1.675 at 59.9 °F (USCG, 1999)
1.556 @ 25 °C
Relative density (water = 1): 1.68
1.675
1.55

LogP

4.78 (LogP)
log Kow = 4.78
4.90

Odor

Mild, turpentine-like odor.

Melting Point

-6 °F (NTP, 1992)
-21.0 °C
-21 °C
-18 °C
-6°F

UNII

CQ8AAO9MO1

GHS Hazard Statements

Aggregated GHS information provided by 28 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 28 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 26 of 28 companies with hazard statement code(s):;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (34.62%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (61.54%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (84.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (30.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (19.23%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (19.23%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (15.38%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (15.38%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (80.77%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (30.77%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

0.15 mm Hg at 68 °F ; approximately 0.3 mm Hg at 77° F (NTP, 1992)
0.22 mmHg
0.22 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 20
0.2 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

87-68-3

Wikipedia

Hexachlorobutadiene

Biological Half Life

117.49 Days

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Reactive - 1st degree
INDUSTRIAL

Methods of Manufacturing

BY-PRODUCT OF TETRACHLOROETHYLENE, TRICHLOROETHYLENE, & CARBON TETRACHLORIDE MANUFACTURING PROCESSES.
Hexachlorobutadiene is produced chiefly as a by-product in the manufacture of chlorinated solvents and related products, in which it occurs in the heavy fractions.

General Manufacturing Information

1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: ACTIVE
Hexachlorobutadiene was first prepared in 1877 by chlorination of hexyl iodide. ... Until about 1974, it was recovered as a by-product in the production of tetrachloroethylene. ... Since 1974, all hexachlorobutadiene used commercially in the USA has been imported from the Federal Republic of Germany. ... It is believed that all hexachlorobutadiene now produced as a by-product in the USA is disposed of. ... No data on its production in Europe were available; and no evidence has been found that hexachlorobutadiene has ever been produced or imported in Japan.
Information available in 1994 indicated that hexachlorobutadiene was produced only in Austria.

Analytic Laboratory Methods

Gas chromatography with electron capture detection is described for the analysis of hexachlorobutadiene in air samples. Colorimetric method is described for detection of HCBD in air with a detection limit of 5 mg/cu m. Ultraviolet analytical method is described for the analysis of HCBD in air with a detection limit of 0.2 mg/cu m.
Gas chromatography with electron capture detection is described for the analysis of hexachlorobutadiene in grab water. Colorimetric method is described for detection of HCBD in grab water with a detection limit of 0.2 mg/l.
Gas chromatography with electron capture detection is described for the analysis of hexachlorobutadiene in (a) fish, (b) vegetable, (c) fish and eggs, and (d) milk extracts with limit of detection of (a) not given, (b & c) 5 ug/kg and (d) 40 ug/kg (b,c, & d). Ultraviolet detection is used for the analysis in wine.
Gas chromatography with electron capture detection is described for the analysis of hexachlorobutadiene in soil.
For more Analytic Laboratory Methods (Complete) data for HEXACHLORO-1,3-BUTADIENE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Colorimetric method is described for the analysis of hexachlorobutadiene in blood with a detection limit of 5 mg/l; and ultraviolet analytical method is described for the analysis of HCBD in urine with a detection limit of 0.05 mg/l.

Interactions

The effects of piperonyl butoxide were measured. The time course and severity of toxicity were affected. Glomerular filtration rate was decreased 5 hr after piperonyl butoxide or hexachloro-1,3-butadiene administration; at 24 hr, glomerular filtration rate had recovered for the piperonyl butoxide group but continued to fall in the hexachloro-1,3-butadiene group. The group treated with piperonyl butoxide and hexachloro-1,3-butadiene had the same glomerular filtration rate as the group treated not different from the oil-pretreated controls. At 48 hr after hexachloro-1,3-butadiene, reabsorption of water and glucose was more severely impaired in the group pretreated with piperonyl butoxide. These results support the hypothesis that hexachloro-1,3-butadiene metabolites are involved in renal tubular dysfunction.

Dates

Modify: 2023-08-15

Distribution and risk assessment of hexachlorobutadiene, pentachloroanisole, and chlorobenzenes in sediment and wild fish from a region affected by industrial and agricultural activities in South China

Yan Lu, Zhi-Feng Chen, Yi-Jie Chen, Ying-Zao Xu, Yanyan Chen, Xiaoxin Dai, Li Yao, Zenghua Qi, Zongwei Cai
PMID: 33992918   DOI: 10.1016/j.jhazmat.2021.126002

Abstract

Hexachlorobutadiene, pentachloroanisole, and chlorobenzenes are regulated to control their release into the environment. There is little information regarding the distribution and risks of these pollutants in Chinese rivers. Therefore, we selected a prosperous agricultural and industrial region in South China as our study area and investigated the contamination profiles and risks of these pollutants in sediment and fish tissue samples. The results showed that, when compared with their levels in sediment, these lipophilic pollutants tended to accumulate in fish tissues in the following order: liver > brain > muscle. Some trichlorobenzene was found to be the result of reductive dechlorination of higher chlorinated benzenes. Hexachlorobutadiene and hexachlorobenzene could pose medium risks at certain sampling sites, but in general, almost no risk was found to the ecosystem. When the estimated daily human intakes of analytes through fish consumption were calculated for different age groups, the results suggested the analytes were unlikely to be a serious health concern for human. Our results could be used to update the existing data on the occurrence of these pollutants in the aquatic environment and to provide information for further pollution control by the local government.


GC-MS/MS analysis for source identification of emerging POPs in PM

Yi-Jie Chen, Yanhao Zhang, Yanyan Chen, Yan Lu, Ruijin Li, Chuan Dong, Zenghua Qi, Guoguang Liu, Zhi-Feng Chen, Zongwei Cai
PMID: 32114245   DOI: 10.1016/j.ecoenv.2020.110368

Abstract

Emerging POPs have received increasing attention due to their potential persistence and toxicity, but thus far the report regarding the occurrence and distribution of these POPs in PM
is limited. In this study, an extremely sensitive and reliable method, using ultrasonic solvent extraction and silica gel purification followed by gas chromatography coupled with electron ionization triple quadrupole mass spectrometry, was developed and used for the trace analysis of hexachlorobutadiene (HCBD), pentachloroanisole (PCA) and its analogs chlorobenzenes (CBs) in PM
from Taiyuan within a whole year. The limits of detection and limits of quantitation of analytes were 1.14 × 10
‒2.74 × 10
pg m
and 3.80 × 10
‒9.14 × 10
pg m
. HCBD and PCA were detected at the mean concentrations of 3.69 and 1.84 pg m
in PM
, which is reported for the first time. Based on the results of statistical analysis, HCBD may come from the unintentional emission of manufacture or incineration of chlorinate-contained products but not coal combustion, while O
-induced photoreaction was the potential source of PCA in PM
. The temporal distributions of CBs in PM
were closely related to coal-driven or agricultural activities. Accordingly, our study reveals the contamination profiles of emerging POPs in PM
from Taiyuan.


A Review on Hexachloro-1,3-butadiene (HCBD): Sources, Occurrence, Toxicity and Transformation

Qingqing Kong, Yu Wang, Xin Yang
PMID: 31745598   DOI: 10.1007/s00128-019-02744-5

Abstract

Hexachloro-1,3-butadiene (HCBD) is a persistent organic pollutant listed in Annex A and C of the Stockholm Convention. This review summarized the sources, occurrence, toxicity, and transformation of HCBD in the environment. HCBD had no natural sources, and anthropogenic sources made it frequently detected in environmental medium, generally at µg L
and µg kg
in water and soil (or organism) samples, respectively. HCBD posed reproductive, genetic, and potentially carcinogenic toxicity to organisms, threatening human health and the ecosystem. Upon biodegradation, photodegradation and physicochemical degradation processes, HCBD can be degraded to a different extent. Nevertheless, further studies should be focused on the potential emission sources and the impact of HCBD on human health and the environment. Additionally, exploring removal technologies based on advanced oxidation and reduction are recommended.


Evaluation of Rheum Turkestanicum in Hexachlorobutadien-Induced Renal Toxicity

Mohammad Taher Boroushaki, Sahar Fanoudi, Arezoo Rajabian, Samaneh Boroumand, Azita Aghaee, Azar Hosseini
PMID: 30822796   DOI: 10.1055/a-0821-5653

Abstract

Hexachlorobutadien is nephrotoxic agent in rodents. The mechanism of toxicity includes generation of free radicals, depletion of thiol groups and production of toxic metabolites. Antioxidant compounds may reduce HCBD-nephrotoxicity. In this research we investigated the effect of Rheum turkeatanicum extract against HCBD-toxicity. The animals were divided to 4 groups which were including control (saline, 1 mL/kg), HCBD (100 mg/kg) and treatment groups which received extract at doses 100 and 200 mg/kg. The extract were administered as intraperitoneally (i.p.) 1 h before HCBD injection (i.p.). The animals were anesthetized by ether, 24 h after HCBD administration. The results showed elevation of serum creatinine, serum urea, urinary protein, urinary glucose, malondialdehyde levels in kidney and reduction of thiol in kidney by HCBD. The histopathological studies showed that there was apoptosis and necrosis in HCBD treated groups. Administration of R.turkestanicum reduced HCBD toxicity. The extract reduced hitopathological changes in kidney. It may be concluded that the nephroprotective effect of extract may be due to different mechanisms such as antioxidant activity or by decreasing the toxic metabolites of HCBD or inhibition of enzymes which are involved in the bioactivation of HCBD such as glutathione-S-transferase (GST) or cysteine-S-conjugate β-lyase.


A review of sources, environmental occurrences and human exposure risks of hexachlorobutadiene and its association with some other chlorinated organics

Haiyan Zhang, Yanting Shen, Wencong Liu, Zhiqiao He, Jianjie Fu, Zongwei Cai, Guibin Jiang
PMID: 31344544   DOI: 10.1016/j.envpol.2019.07.090

Abstract

Research on hexachlorobutadiene (HCBD) has increased since its listing in the Stockholm Convention on Persistent Organic Pollutants in 2011. However, thorough reports on recent data regarding this topic are lacking. Moreover, potential associations between HCBD and some chlorinated organics have usually been ignored in previous research. In this review, possible formation pathways and sources, current environmental occurrences and human exposure risks of HCBD are discussed, as well as the association with several organochlorine compounds. The results reveal that unintentional production and emission from industrial activities and waste treatments are the main sources of HCBD. Similar precursors are found for HCBD and chlorobenzenes, indicating the presence of common sources. Although recent data indicates that levels of HCBD in the environment are generally low, risks from human exposure to HCBD, together with other pollutants, may be high. More attention in the future needs to be paid to the mixed contamination of HCBD and other pollutants from common sources.


3D numerical modelling of a pulsed pumping process of a large DNAPL pool: In situ pilot-scale case study of hexachlorobutadiene in a keyed enclosure

Quentin Giraud, Julio Gonçalvès, Benoît Paris, Antoine Joubert, Stéfan Colombano, David Cazaux
PMID: 29807703   DOI: 10.1016/j.jconhyd.2018.05.005

Abstract

Remediation of dense non-aqueous phase liquids (DNAPLs) represents a challenging issue because of their persistent behaviour in the environment. This pilot-scale study investigates, by means of in situ experiments and numerical modelling, the feasibility of the pulsed pumping process of a large amount of a DNAPL in an alluvial aquifer. The main compound of the DNAPL is hexachlorobutadiene (HCBD), added in 2015 to the persistent organic pollutants list (POP). A low-permeability keyed enclosure was built at the location of the DNAPL source zone in order to isolate a finite volume of soil and a 3-month pulsed pumping process was applied inside the enclosure to exclusively extract the DNAPL. The water/DNAPL interface elevation at both the pumping well and an observation well was recorded. The cumulated pumped volume of DNAPL was also monitored. A total volume of about 20 m
of pure DNAPL was recovered since no water was extracted during the process. The three-dimensional and multiphase flow simulator TMVOC was used and a conceptual model was elaborated and generated with the pre/post-processing tool mView. Numerical simulations reproduce the pulsed pumping process and show an excellent match between simulated and field data of DNAPL cumulated pumped volume and a reasonable agreement between modelled and observed data for the evolution of the water/DNAPL interface elevations at the two wells. This study offers a new perspective in remediation since DNAPL pumping system optimisation may be performed where a large amount of DNAPL is encountered.


Estimates of unintentional production and emission of hexachlorobutadiene from 1992 to 2016 in China

Lei Wang, Pengju Bie, Jianbo Zhang
PMID: 29554568   DOI: 10.1016/j.envpol.2018.03.028

Abstract

Although hexachlorobutadiene (HCBD) has been listed as a persistent organic pollutant (POP) under Annexes A and C of the Stockholm Convention, information about its unintentional production and emission is still very limited. We estimated the historical unintentional production and emission of HCBD during 1992-2016 in China based on aggregated activity data and emission functions. The unintentional production of HCBD increased from 60.8 (95% confidence interval, 38.2-88.5) MT/yr to 2871.5 (2234.2-3530.0) MT/yr during 1992-2016, representing an average annual growth rate of 17.4%. The main unintentional source of HCBD changed from carbon tetrachloride to trichloroethylene production during this period. We estimated that China's cumulative emissions of HCBD were 8211.3 (6131.5-10,579.5) MT during the same period. HCBD consumption and the chlorinated hydrocarbon production sector were the major contributors to total HCBD emissions. Owing to the long-range transport capability of HCBD (8784 km), such high emissions in China may cause adverse effects in other regions.


Spatial distributions of hexachlorobutadiene in agricultural soils from the Yangtze River Delta region of China

Jianteng Sun, Lili Pan, Yu Zhan, Lizhong Zhu
PMID: 29151187   DOI: 10.1007/s11356-017-0707-6

Abstract

Hexachlorobutadiene (HCBD) is one of the persistent organic pollutants (POPs) listed by the Stockholm Convention and poses potential risks to human health and ecosystems. To reveal the regional-scale pollution status of HCBD in agricultural soils from fast-developing areas, an extensive investigation was conducted in the core Yangtze River Delta (YRD), China. The detectable concentrations of HCBD in 241 soil samples ranged from 0.07 to 8.47 ng g
dry weight, with an average value of 0.32 ng g
and a detection rate of 59.3%. Industrial emissions and intensive agricultural activities were the potential source of HCBD. The concentrations of HCBD were highly associated with the soil physicochemical properties such as organic matter contents. Higher concentrations of HCBD were found in paddy fields than other land-use types. The concentrations of HCBD were much lower than those of organochlorine pesticides and polychlorinated biphenyls. Significant positive correlations were found between HCBD and most organochlorine pesticides. HCBD was not found in ten vegetable samples due to its low concentration and detection rate. A positive relationship was observed between the level of HCBD and the biomass of fungi, indicating that the fungi in soils might be influenced by the existence of HCBD. The potential risks of HCBD to ecosystems and health of inhabitants were estimated to be negligible. The finding from this study provides an important basis for soil quality assessment and risk management of HCBD in China.


Bioaccumulation of hexachlorobutadiene in pumpkin seedlings after waterborne exposure

Xingwang Hou, Haiyan Zhang, Yanlin Li, Miao Yu, Jiyan Liu, Guibin Jiang
PMID: 28876016   DOI: 10.1039/c7em00304h

Abstract

Hexachlorobutadiene (HCBD) has been listed as a persistent organic pollutant (POP) in the Stockholm Convention, and is now drawing more and more research interest. However, the understanding of its bioaccumulation, especially in plants, is still very limited. In this work, the behavior of HCBD in aqueous solution and pumpkin seedlings was studied through in-lab hydroponic exposure experiments. It was found that 69% of HCBD volatilized from water to the atmosphere after one day of exposure, and only 1% remained in the solution after four days. This high volatility might be the main cause of the low HCBD levels in aqueous environments. Although a great amount of HCBD volatilized into the atmosphere, only a small proportion of airborne HCBD was captured by the leaves and stems of the blank pumpkin seedling controls. The translocation of HCBD from the leaves to the bottom roots, as well as its release from the roots into the water, was detected. For the exposure groups, the pumpkin seedlings absorbed HCBD from both the hydroponic solution and the air via the roots and leaves, respectively. The concentration of HCBD in the exposed pumpkin roots linearly increased with the continuous addition of HCBD into the exposure system. Upward translocation from the roots to the leaves and downward translocation from the leaves to the roots existed simultaneously in the exposed pumpkin seedlings. However, the concentrations of HCBD in the leaves, stems and roots in the exposure group were much higher than those of the blank plant controls, suggesting little contribution from the airborne HCBD in the hydroponically exposed pumpkin seedlings. The lipid content did not show obvious effects on the bioaccumulation and biodistribution of HCBD in the pumpkin seedlings, indicating that the translocation of HCBD within the pumpkin seedlings might be an active process. This study provided new findings on the environmental behavior of HCBD, which will be helpful for understanding the exposure risks.


Three common pathways of nephrotoxicity induced by halogenated alkenes

Patrizia Cristofori, Aisha V Sauer, Andrea Trevisan
PMID: 25665826   DOI: 10.1007/s10565-015-9293-x

Abstract

Glutathione-dependent bioactivation is a common pathway in nephrotoxicity caused by haloalkanes and haloalkenes. Glutathione conjugation forms the link between halogenated hydrocarbons, based on the formation of an episulfonium ion (vicinal halomethanes) or a cysteine conjugate (haloalkenes). Herein, we review the metabolic pathways underlying the nephrotoxic effects of the three well-known haloalkenes trichloroethylene, tetrachloroethylene, and hexachloro-1:3-butadiene to emphasize the role of cysteine-conjugate β-lyase and the oxidative metabolism in renal toxicity. Activation by cysteine-conjugate β-lyase is the best-characterized mechanism causing toxicity due to haloalkene treatment in experimental models. However, the severity of toxicity differs considerably, with S-(1,2,2-trichlorovinyl)-L-cysteine being more toxic than S-(1,2-dichlorovinyl)-L-cysteine, which is in turn more toxic than S-(1,2,3,4,4-pentachloro-1:3-butadienyl)-L-cysteine. Moreover, two oxidative pathways involving cysteine S-conjugates (mediated by flavin-containing monooxigenase 3) and N-acetyl-L-cysteine conjugates (mediated by cytochrome P-450 3A) form derived sulfoxides, which represent alternative metabolites with toxic effects. In vitro and in vivo studies showed that sulfoxide metabolites are more toxic than cysteine-conjugate derivates. The cytochrome P-450 3A family, on the other hand, is sex specific, and its expression has only been reported in adult male rats and rabbits. In summary, haloalkenes are highly nephrotoxic in vivo and in vitro and their toxicity mechanisms are well documented experimentally. However, little information is available on their toxicity in humans, except for the carcinogenic effects established for high exposure levels of trichloroethylene and tetrachloroethylene.


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